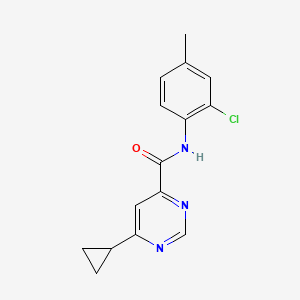

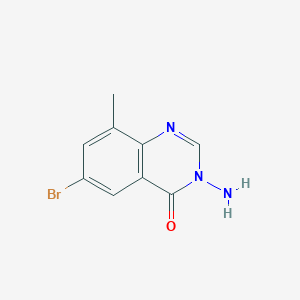

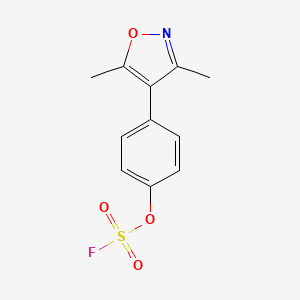

![molecular formula C19H18N2O3 B3014178 1-(2-甲氧基苯基)-4-[(3-甲基苯基)甲基]吡嗪-2,3-二酮 CAS No. 898418-98-9](/img/structure/B3014178.png)

1-(2-甲氧基苯基)-4-[(3-甲基苯基)甲基]吡嗪-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione" is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms opposite each other. Pyrazine derivatives are known for their diverse range of biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported using pre-column reagents for liquid chromatography analysis of amino acids, where the pyrazine derivative reacts with amino functions to form stable adducts . Another example is the synthesis of 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles from isoflavones and their 4-thio analogues with hydrazine derivatives . These methods highlight the versatility of pyrazine derivatives in forming various chemical structures.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial for their reactivity and properties. For example, thieno[3,4-b]pyrazines have been synthesized and their structure and reactivity characterized, including electrochemical and pK(a) studies . Similarly, the molecular structures of 6,12-dihydro-1,3,7,9-tetramethyl-5H, 11H-dipyrido[1,2-a:1',2'-d]pyrazine-2,8-dione have been confirmed by single crystal X-ray structure analysis . These studies provide insights into the electronic and geometric structures that are essential for understanding the behavior of pyrazine derivatives.

Chemical Reactions Analysis

Pyrazine derivatives undergo various chemical reactions, which can be used to synthesize a wide range of functionalized compounds. For example, the reaction of 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione with aniline derivatives and subsequent reduction with potassium borohydride has been described . Additionally, the Hilbert-Johnson reaction has been used to synthesize dipyridopyrazinediones . These reactions demonstrate the reactivity of pyrazine derivatives and their potential for creating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For instance, the presence of methoxy and phenyl groups can affect the compound's solubility, boiling point, and stability. The use of headspace solid-phase microextraction (SPME) for determining 3-alkyl-2-methoxypyrazines in musts indicates the volatility and extractability of these compounds . The electronic and geometric structures, as well as the reactivity of pyrazine derivatives, can be studied using computational methods like PM3 calculations, providing further understanding of their properties .

科学研究应用

合成和结构分析

1-(2-甲氧基苯基)-4-[(3-甲基苯基)甲基]吡嗪-2,3-二酮是一种复杂的化合物,已在各种科学研究领域中得到探索,重点是其合成和结构性质。Sápi 等人(1997 年)的一项研究详细介绍了相关 β-内酰胺化合物的合成及其在特定条件下转化为吡嗪二酮的过程,突出了此类转化的结构先决条件 (Sápi 等人,1997 年)。同样,Wang 等人(2013 年)制备了新的 1H-吡唑衍生物,并通过各种光谱方法阐明了它们的结构,这可以提供对相关吡嗪二酮化合物结构方面的见解 (Wang 等人,2013 年)。

催化应用

Zolfigol 等人(2013 年)的研究证明了异烟酸作为双重和生物有机催化剂用于合成吡喃并吡唑的过程,该过程可能与具有吡嗪二酮结构的化合物相关,展示了此类化合物的潜在催化应用 (Zolfigol 等人,2013 年)。

电致变色材料

Zhao 等人(2014 年)对供体-受体聚合电致变色材料的研究涉及吡嗪衍生物作为受体单元。这项研究提供了对含吡嗪化合物的电致变色应用的见解,该应用可以扩展到 1-(2-甲氧基苯基)-4-[(3-甲基苯基)甲基]吡嗪-2,3-二酮 (Zhao 等人,2014 年)。

属性

IUPAC Name |

1-(2-methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-14-6-5-7-15(12-14)13-20-10-11-21(19(23)18(20)22)16-8-3-4-9-17(16)24-2/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOYUOJUVNASHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

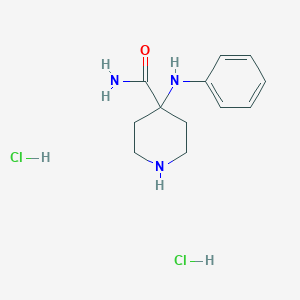

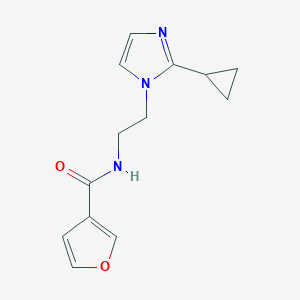

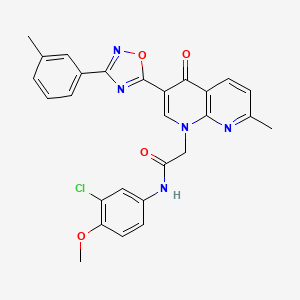

![3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3014095.png)

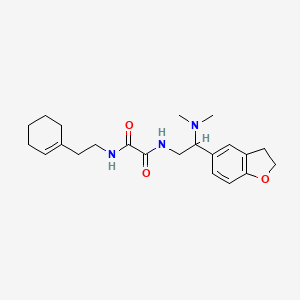

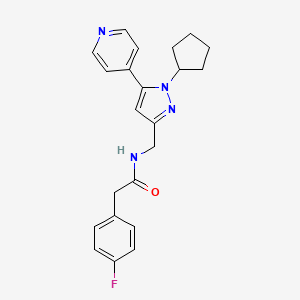

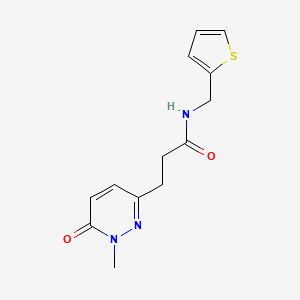

![N-[4-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3014099.png)

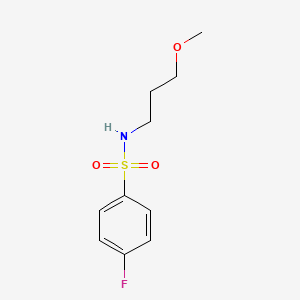

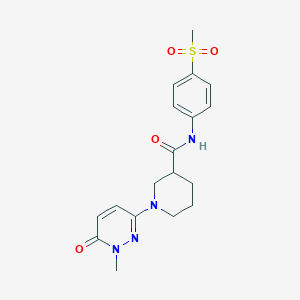

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3014110.png)